molecular formula C10H9N3O3 B1385709 3-[5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid CAS No. 933685-25-7

3-[5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid

Cat. No.: B1385709
CAS No.: 933685-25-7
M. Wt: 219.2 g/mol
InChI Key: UZSDZFKFFIUXJQ-UHFFFAOYSA-N
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Description

3-[5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid is a high-purity chemical reagent built around the 1,3,4-oxadiazole heterocyclic scaffold. The 1,3,4-oxadiazole ring is a privileged structure in medicinal chemistry known for its wide range of therapeutic potential, including antimicrobial, antitumor, anti-inflammatory, and antiviral activities . The presence of the toxophoric –N=C–O– linkage within the 1,3,4-oxadiazole ring is considered a key feature responsible for its potent pharmacological properties . This specific compound, which incorporates a pyridyl moiety, is of significant interest in the development of novel bioactive molecules and metal-organic frameworks. Research indicates that similar 1,3,4-oxadiazole derivatives exhibit notable antimicrobial efficacy against various bacterial and fungal strains . Furthermore, its molecular structure, featuring both the oxadiazole nitrogen atoms and a terminal carboxylic acid group, makes it a versatile building block and a suitable ligand for forming coordination complexes with lanthanide ions, which can be utilized in materials science . This product is strictly for research applications in chemistry and pharmacology. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c14-9(15)5-4-8-12-13-10(16-8)7-3-1-2-6-11-7/h1-3,6H,4-5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSDZFKFFIUXJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(O2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling with Pyridine: The oxadiazole intermediate is then coupled with a pyridine derivative through a cyclization reaction.

    Introduction of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

3-[5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the oxadiazole and pyridine rings.

    Reduction: Amines or alcohols derived from the reduction of the oxadiazole ring.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Antitumor Activity

Research has indicated that derivatives of 1,3,4-oxadiazoles exhibit significant antitumor activity. For instance, studies have shown that compounds similar to 3-[5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid can inhibit cancer cell proliferation by inducing apoptosis and disrupting cellular signaling pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. It has demonstrated activity against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .

Neuroprotective Effects

Preliminary studies suggest that oxadiazole derivatives may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is thought to involve the modulation of oxidative stress and inflammation .

Herbicides and Pesticides

Compounds containing oxadiazole structures are being explored as potential herbicides and pesticides. Their ability to inhibit specific biochemical pathways in plants makes them suitable candidates for agricultural applications. Research indicates that these compounds can effectively control the growth of weeds while being less harmful to crops .

Polymer Chemistry

In materials science, this compound can be utilized in the synthesis of polymers with enhanced thermal stability and mechanical properties. The incorporation of oxadiazole units into polymer backbones can improve their performance in high-temperature applications .

Synthesis and Evaluation of Antitumor Activity

A study conducted by researchers synthesized various derivatives of this compound and evaluated their cytotoxic effects on cancer cell lines. The results showed that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cells, indicating potent antitumor activity .

Development of Agrochemicals

Another study focused on modifying the chemical structure of oxadiazole derivatives to enhance their herbicidal activity. Field trials demonstrated that these modified compounds significantly reduced weed biomass compared to traditional herbicides while maintaining crop yield .

Mechanism of Action

The mechanism of action of 3-[5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways can vary depending on the specific application, but may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with nucleic acids.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituent on Oxadiazole Molecular Formula Molecular Weight Key Features/Activity References
3-[5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid (Target) Pyridin-2-yl C₁₀H₉N₃O₃ 219.20 Potential hydrogen-bonding via pyridine N; antimicrobial applications (hypothesized)
3-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid 2-Chlorophenyl C₁₁H₉ClN₂O₃ 252.65 Enhanced lipophilicity; antibacterial activity (observed)
3-((5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)thio)propanoic acid 2,4-Dichlorophenyl C₁₁H₈Cl₂N₂O₃S 331.17 Sulfur linker improves solubility; Rho kinase inhibition (IC₅₀: <100 nM)
3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)propanoic acid Isopropyl C₈H₁₂N₂O₃ 184.19 Increased steric bulk; lower polarity (applications in agrochemicals)
3-(5-Phenyl-1,3,4-oxadiazol-2-yl)propanoic acid Phenyl C₁₁H₁₀N₂O₃ 218.21 Baseline aromaticity; moderate antimicrobial activity
3-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid 4-Fluorophenyl C₁₁H₉FN₂O₃ 236.20 Fluorine enhances metabolic stability; studied in E. coli inhibition

Key Observations :

  • Electronic Effects : Pyridin-2-yl (target compound) introduces a polarizable nitrogen atom, facilitating interactions with biological targets compared to halogenated (e.g., 2-chlorophenyl) or alkyl (e.g., isopropyl) substituents .
  • Bioactivity: Sulfur-containing analogs (e.g., thioalkanoic acids) demonstrate superior enzyme inhibition (e.g., Rho kinase) due to enhanced binding via sulfur-mediated interactions .

Biological Activity

3-[5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The oxadiazole ring system is known for its diverse biological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H9N3O3C_{10}H_{9}N_{3}O_{3}, with a molecular weight of approximately 219.20 g/mol. The structure features a pyridine ring fused with an oxadiazole moiety, which contributes to its reactivity and biological profile.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing the oxadiazole structure. For instance:

  • Antibacterial Activity : In vitro tests demonstrated that derivatives of oxadiazole exhibited significant antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL for some derivatives .
CompoundMIC (mg/mL)Target Bacteria
This compound0.0039 - 0.025S. aureus, E. coli
Other Oxadiazole Derivatives0.004 - 0.078Various Gram-negative

Antifungal Activity

Additionally, antifungal properties have been noted. Compounds similar to this compound were effective against fungal strains such as Candida albicans. The observed MIC values were between 16.69 to 78.23 µM .

Fungal StrainMIC (µM)
Candida albicans16.69 - 78.23
Fusarium oxysporum56.74 - 222.31

The biological activity of oxadiazole derivatives is often attributed to their ability to interfere with cellular processes in microorganisms. The presence of the pyridine ring enhances lipophilicity, allowing better cell membrane penetration and subsequent disruption of metabolic functions.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in MDPI evaluated various pyridine-based oxadiazole derivatives for their antimicrobial activity. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity against both bacterial and fungal strains .
  • Structure-Activity Relationship (SAR) : Research has shown that modifications on the oxadiazole ring can significantly impact biological activity. For example, substituents on the pyridine ring can alter the compound's affinity for bacterial enzymes or receptors .

Q & A

Q. What are the standard synthetic protocols for preparing 3-[5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid?

The synthesis typically involves cyclization reactions to form the oxadiazole ring. For example:

  • Cyclodehydration : Reacting a carboxylic acid hydrazide with a pyridine-containing precursor under reflux with a dehydrating agent (e.g., POCl₃ or H₂SO₄) .
  • Cross-coupling : Incorporating the pyridinyl group via Suzuki-Miyaura coupling if pre-functionalized intermediates are used .
  • Work-up : Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography. Key characterization steps include 1H^1 \text{H}/13C^{13} \text{C} NMR and IR spectroscopy to confirm the oxadiazole ring and propanoic acid moiety .

Q. What safety precautions are required when handling this compound?

  • PPE : Wear lab coats, nitrile gloves, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation of dust or vapors .
  • First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, irrigate with saline solution and seek medical attention .
  • Storage : Keep in a tightly sealed container in a cool, dry place away from oxidizers .

Q. How is the compound’s structure confirmed after synthesis?

  • Spectroscopy :
    • 1HNMR^1 \text{H} \text{NMR}: Peaks at δ 8.5–9.0 ppm (pyridinyl protons) and δ 2.5–3.5 ppm (propanoic acid CH₂) .
    • IR : Stretching bands at 1650–1750 cm⁻¹ (C=O of oxadiazole and carboxylic acid) .
  • Elemental Analysis : Validate empirical formula (e.g., C₁₁H₈N₃O₃) with <0.3% deviation .

Advanced Research Questions

Q. How can reaction yield be optimized during synthesis?

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclodehydration .
  • Temperature Control : Reflux at 80–100°C for 4–6 hours balances reaction rate and byproduct formation .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track reaction progress .

Q. What strategies are used to evaluate bioactivity and mechanism of action?

  • In Vitro Assays :
    • Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays) .
    • Antimicrobial Screening : Minimum inhibitory concentration (MIC) assays in nutrient broth .
  • Molecular Docking : Simulate binding to target proteins (e.g., SARS-CoV-2 main protease) using AutoDock Vina. Focus on hydrogen bonding with the oxadiazole ring and pyridinyl group .

Q. How is X-ray crystallography applied to resolve structural ambiguities?

  • Crystal Growth : Slow evaporation of a saturated DMSO/water solution yields diffraction-quality crystals .
  • Data Collection : Use a monoclinic crystal system (e.g., space group P2₁/c) with Mo Kα radiation. Refinement with SHELXL achieves R-factors <0.08 .
  • Key Metrics : Bond angles and torsion angles confirm planarity of the oxadiazole ring and spatial orientation of the pyridinyl group .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • pH Stability : Conduct accelerated degradation studies (e.g., 1M HCl/NaOH at 25°C for 24 hrs). Monitor via HPLC for decomposition products (e.g., hydrolysis of oxadiazole to hydrazide) .
  • Thermal Stability : TGA/DSC analysis reveals decomposition onset >200°C, suggesting suitability for high-temperature reactions .

Q. What computational methods predict pharmacokinetic properties?

  • ADMET Prediction : Use SwissADME to estimate LogP (~1.5), indicating moderate lipophilicity. Poor blood-brain barrier permeability (TPSA >80 Ų) suggests peripheral activity .
  • MD Simulations : GROMACS simulations assess binding stability over 100 ns, measuring RMSD (<2 Å for stable complexes) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid
Reactant of Route 2
Reactant of Route 2
3-[5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid

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